![molecular formula C7H10O B2567961 Spiro[2.3]hexane-2-carbaldehyde CAS No. 1785532-62-8](/img/structure/B2567961.png)
Spiro[2.3]hexane-2-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of spiro compounds, including spiro[2.3]hexane derivatives, has been a topic of research. One method involves a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks .Molecular Structure Analysis
The molecular structure of spiro[2.3]hexane-2-carbaldehyde includes a spiro[2.3]hexane ring attached to a carbaldehyde group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis of Heterocycles
Spiro compounds are integral in synthesizing heterocyclic compounds due to their unique three-dimensional structures. For instance, the synthesis of spiro[cycloalkane-1,3′-[3H]indoles] from cycloalkanecarbaldehydes showcases the conversion of simple spiro compounds into complex heterocycles, demonstrating the versatility of spiro compounds in organic synthesis J. Rodríguez, Y. Benito, & F. Temprano, 1985.
Organocatalysis and Asymmetric Synthesis
Spiro compounds like Spiro[2.3]hexane-2-carbaldehyde are pivotal in organocatalysis and asymmetric synthesis. The organocatalytic synthesis of substituted spirocyclohexane carbaldehydes via a [4 + 2] annulation strategy is a prime example of using spiro compounds to achieve high levels of stereoselectivity and yield in the synthesis of complex molecules S. Anwar, Shaoyu Li, & Kwunmin Chen, 2014.
Novel Building Blocks for Medicinal Chemistry
Spiro compounds serve as novel building blocks in medicinal chemistry due to their unique structural features. The enantioselective fluorination of spirocyclic β-Prolinals using enamine catalysis highlights the potential of spiro compounds in developing new pharmaceuticals Kasper Fjelbye, Mauro Marigo, R. Clausen, & K. Juhl, 2016.
Applications in Catalysis
Complex Reaction Mechanisms
The study of strained carbene intermediates, such as Spiro[3.3]hept-1-ylidene, reveals the complex reaction mechanisms involving spiro compounds. These studies contribute significantly to understanding the fundamental aspects of organic chemistry and the design of new reactions M. G. Rosenberg, T. Schrievers, & U. Brinker, 2016.
Future Directions
The synthesis and study of spiro compounds, including spiro[2.3]hexane-2-carbaldehyde, is an active area of research. These compounds have potential applications in the synthesis of drug-like molecules or other functional materials . Future research will likely focus on developing new synthetic methods and exploring the biological activities of these compounds.
properties
IUPAC Name |
spiro[2.3]hexane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-6-4-7(6)2-1-3-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZYVJDHIPWIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.3]hexane-2-carbaldehyde |
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